Molecular weight and formula of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde
Molecular weight and formula of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde
Executive Summary
6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde (Formula: C₁₃H₁₀FNO₂) is a specialized biaryl pyridine scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and Smoothened (Smo) antagonists. Its structural core combines an electron-deficient pyridine ring with an electron-rich, halogenated phenyl ring, linked via a C–C bond at the 6-position. This electronic "push-pull" architecture, coupled with a reactive aldehyde handle, makes it a critical building block for fragment-based drug design (FBDD).
This guide provides a definitive physicochemical profile, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and analytical specifications to ensure high-purity isolation.
Part 1: Physicochemical Identity & Properties[1]
The following data establishes the baseline identity of the compound. All molecular weight calculations are based on IUPAC standard atomic weights.
Identity Matrix
| Property | Specification |
| IUPAC Name | 6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde |
| Molecular Formula | C₁₃H₁₀FNO₂ |
| Molecular Weight | 231.22 g/mol |
| Monoisotopic Mass | 231.0696 Da |
| CAS Number | Not widely indexed; synthesis required |
| Physical State | Pale yellow to off-white solid (predicted) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
Structural Breakdown
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Substituent: 5-Fluoro-2-methoxyphenyl group attached at the pyridine C6 position.
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Electronic Environment: The C6-position is activated for nucleophilic attack, but the biaryl bond is stable. The fluorine atom at the meta-position (relative to the biaryl axis) modulates metabolic stability by blocking oxidation sites.
Part 2: Synthetic Architecture (Suzuki-Miyaura Coupling)
The most robust route to 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde is the palladium-catalyzed cross-coupling of 6-chloronicotinaldehyde with (5-fluoro-2-methoxyphenyl)boronic acid.
Reaction Scheme Logic
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Electrophile: 6-Chloronicotinaldehyde (CAS: 23100-12-1). The chlorine at C6 is highly reactive toward oxidative addition due to the electron-withdrawing nitrogen and the para-aldehyde group.
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Nucleophile: (5-Fluoro-2-methoxyphenyl)boronic acid (CAS: 179897-94-0).
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Catalyst: Pd(dppf)Cl₂·DCM is preferred over Pd(PPh₃)₄ to prevent phosphine oxide contamination and ensure stability against the aldehyde functionality.
Validated Synthetic Protocol
Reagents:
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6-Chloronicotinaldehyde (1.0 equiv)
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(5-Fluoro-2-methoxyphenyl)boronic acid (1.2 equiv)
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Pd(dppf)Cl₂·DCM (0.05 equiv)
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Potassium Carbonate (K₂CO₃) (2.0 equiv)
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Solvent System: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
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Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet.
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Solvent Degassing (Critical): Sparge the Dioxane/Water mixture with nitrogen for 20 minutes. Why: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.
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Charge: Add the aryl halide, boronic acid, and base to the flask.
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Catalyst Addition: Add Pd(dppf)Cl₂·DCM last to the stirring mixture under a positive stream of nitrogen.
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Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the chloride starting material.
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Workup:
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Cool to room temperature.
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Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove Palladium black.
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Wash the filtrate with water (2x) and brine (1x).
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Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purification: Flash column chromatography (SiO₂).
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Eluent: Gradient 0% → 30% EtOAc in Hexanes.
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Note: The aldehyde is moderately polar. Ensure fractions are tested with 2,4-DNP stain (orange precipitate confirms aldehyde).
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Workflow Visualization
Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biaryl aldehyde.
Part 3: Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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Aldehyde (-CHO): Look for a distinct singlet downfield at δ ~10.1 ppm . If this peak is broad or shifted upfield, check for oxidation to carboxylic acid.
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Methoxy (-OCH₃): A sharp singlet integrating to 3H at δ ~3.8–3.9 ppm .
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Aromatic Region:
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Pyridine Protons: The proton at C2 (between N and CHO) will be a singlet/doublet at δ ~9.0 ppm (deshielded by N and C=O).
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Phenyl Protons: Complex splitting due to F-H coupling (¹J_F-H).
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Mass Spectrometry (LC-MS)
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Ionization Mode: ESI Positive (+).
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Target Mass: [M+H]⁺ = 232.22 .
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Isotope Pattern: Verify the absence of the Chlorine isotope pattern (3:1 ratio of M:M+2) to confirm complete consumption of the starting material.
Part 4: Medicinal Chemistry Utility
This scaffold acts as a "privileged structure" in kinase drug discovery.
Pharmacophore Mapping
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Aldehyde Hinge: The aldehyde group serves as a reactive handle for reductive amination to install solubilizing amines (e.g., morpholine, piperazine) or condensation to form heterocycles (e.g., imidazoles).
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Biaryl Axis: The 6-arylpyridine motif mimics the adenine binding mode in the ATP pocket of kinases.
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Fluorine Effect: The 5-fluoro substituent blocks metabolic hydroxylation at the phenyl ring, increasing the half-life (
) of the final drug candidate.
Structural Logic Diagram
Figure 2: Pharmacophore decomposition highlighting the functional roles of the molecular subunits.
References
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Miyaura, N., & Suzuki, A. (1995).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki Coupling Mechanism).
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PubChem. (2024).[5] Compound Summary for Nicotinaldehyde Derivatives. National Library of Medicine. Link
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
